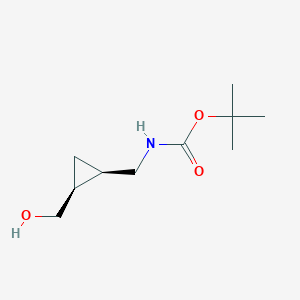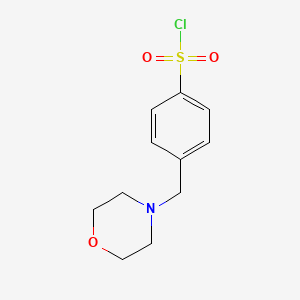
4-(Morpholinomethyl)benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride is an organic compound that features a morpholine ring attached to a benzene ring through a methylene bridge, with a sulfonyl chloride group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride typically involves the reaction of 4-(chloromethyl)benzenesulfonyl chloride with morpholine. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.
化学反応の分析
Types of Reactions
4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products Formed
Sulfonamide derivatives: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Coupled products: Formed by coupling reactions with various aromatic or aliphatic compounds.
科学的研究の応用
4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials science: Used in the preparation of functional materials with specific properties.
Biological studies: Employed in the modification of biomolecules for studying their functions and interactions.
作用機序
The mechanism of action of 4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in various synthetic and biological applications.
類似化合物との比較
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a morpholine ring.
4-(methylsulfonyl)benzenesulfonyl chloride: Contains a methylsulfonyl group instead of a morpholine ring.
4-(chloromethyl)benzenesulfonyl chloride: Precursor to 4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride.
Uniqueness
4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the solubility and reactivity of the compound, making it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C11H14ClNO3S |
|---|---|
分子量 |
275.75 g/mol |
IUPAC名 |
4-(morpholin-4-ylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H14ClNO3S/c12-17(14,15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2 |
InChIキー |
VYNDGZHDDZVPFA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CC=C(C=C2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



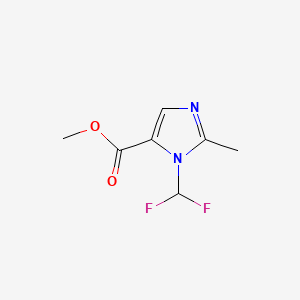
![1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one](/img/structure/B15319402.png)
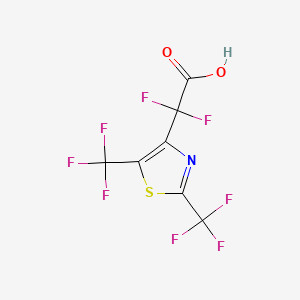
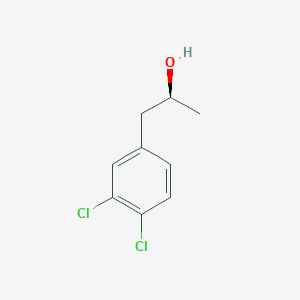

![2-{Spiro[2.5]octan-6-yl}aceticacid](/img/structure/B15319440.png)
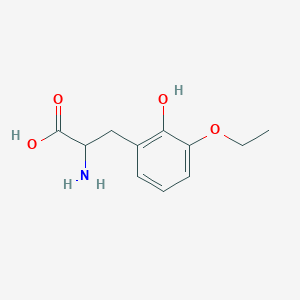
![(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride](/img/structure/B15319459.png)
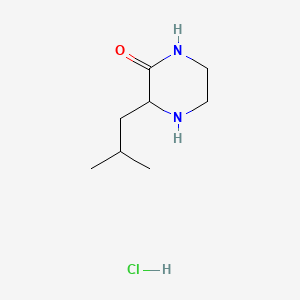
![rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B15319482.png)
![1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15319499.png)
![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride](/img/structure/B15319500.png)
